molecular formula C15H13N3O2 B13248261 3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13248261
M. Wt: 267.28 g/mol
InChI Key: VKSXRFZESOTOBV-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[3,2-d]pyrimidine core with a 4-methylbenzyl substituent at the 3-position, and it exhibits interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . The reaction conditions can be adjusted to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, typically in an organic solvent like dichloromethane (DCM).

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as benzylamine or thiophenol in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrido[3,2-d]pyrimidines with various functional groups.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H13N3O2/c1-10-4-6-11(7-5-10)9-18-14(19)13-12(17-15(18)20)3-2-8-16-13/h2-8H,9H2,1H3,(H,17,20)

InChI Key

VKSXRFZESOTOBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O

Origin of Product

United States

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